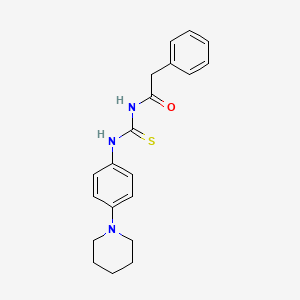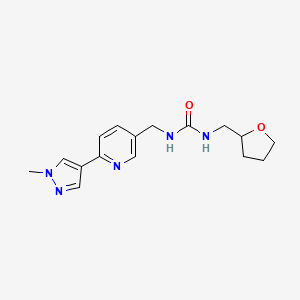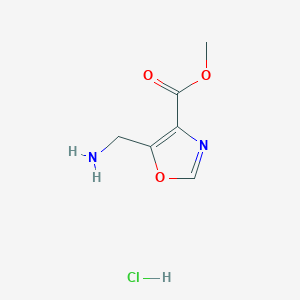![molecular formula C17H20ClN3O3S B2675174 4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine CAS No. 2111907-18-5](/img/structure/B2675174.png)
4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine, commonly known as CESM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CESM is a member of the sulfonyl-containing morpholine family, which has been extensively studied for its diverse biological activities.
Mechanism of Action
The mechanism of action of CESM involves the inhibition of tubulin polymerization, which is crucial for the formation of microtubules. CESM binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and disrupts the microtubule network. This leads to the inhibition of cell division and the induction of apoptosis in cancer cells. In addition, CESM has been shown to inhibit the aggregation of β-amyloid protein, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
CESM has been shown to exhibit potent antitumor activity in vitro and in vivo. CESM inhibits the growth and proliferation of cancer cells, induces apoptosis, and disrupts the microtubule network. CESM has also been shown to inhibit the aggregation of β-amyloid protein, which is a hallmark of Alzheimer's disease. CESM has been shown to have low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of CESM is its potent antitumor activity and low toxicity towards normal cells. CESM has also been shown to have high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, CESM has some limitations for lab experiments. CESM is a relatively new compound, and its long-term effects and safety profile are not well understood. In addition, the synthesis of CESM is a multi-step process that requires specialized equipment and expertise.
Future Directions
CESM has shown great promise in various fields of scientific research, and there are several future directions that can be explored. One possible direction is to study the efficacy of CESM in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another possible direction is to study the safety and long-term effects of CESM in animal models and clinical trials. In addition, CESM can be modified to improve its pharmacokinetic properties and increase its potency towards cancer cells. Finally, CESM can be studied for its potential applications in other fields of scientific research, such as neurodegenerative diseases and infectious diseases.
Synthesis Methods
The synthesis of CESM is a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 2-chlorostyrene with morpholine in the presence of a base catalyst to form the intermediate product. The intermediate product is then reacted with 1-ethyl-4-bromo-5-methylpyrazole in the presence of a palladium catalyst to form the final product, CESM. The synthesis method of CESM has been optimized to increase the yield and purity of the final product.
Scientific Research Applications
CESM has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CESM is in the field of cancer research. CESM has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. CESM acts by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and disrupting the microtubule network. CESM has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-2-20-12-15(11-19-20)17-13-21(8-9-24-17)25(22,23)10-7-14-5-3-4-6-16(14)18/h3-7,10-12,17H,2,8-9,13H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXMVYVEGFKKQO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CN(CCO2)S(=O)(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)C2CN(CCO2)S(=O)(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2675092.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2675093.png)
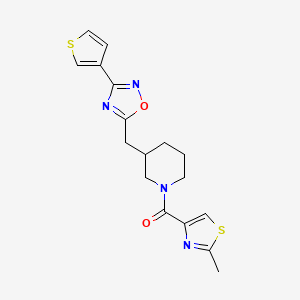
![N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2675095.png)

![5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2675101.png)
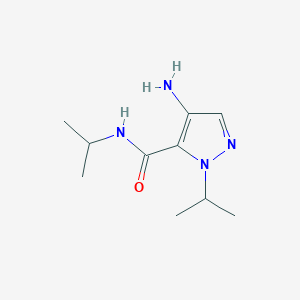

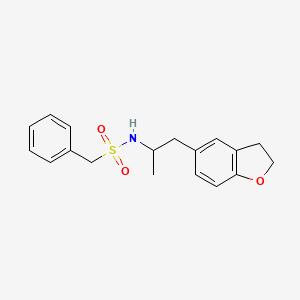
![1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B2675108.png)
![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2675110.png)
